Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate
Description
Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate is a heterocyclic compound featuring a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The isoxazole moiety is linked via a carboxamide bridge to a methyl benzoate ester (Figure 1). Its molecular formula is C19H15ClN2O4, with a molecular weight of 370.79 g/mol (calculated from ).
Properties
IUPAC Name |
methyl 4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-5-3-4-6-15(14)20)18(23)21-13-9-7-12(8-10-13)19(24)25-2/h3-10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPSMJVNMLAMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate is a synthetic compound that belongs to a class of isoxazole derivatives. These compounds have garnered interest due to their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14ClN2O3
- Molecular Weight : 304.73 g/mol
- CAS Number : 53013-51-7
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has shown that isoxazole derivatives exhibit significant antitumor properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases or receptors involved in cell growth and survival pathways.
2. Anti-inflammatory Effects
Isoxazole derivatives are also noted for their anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This effect is crucial in conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Properties
The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and related compounds:
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. |
| Study B | Evaluated anti-inflammatory activity in a murine model of arthritis, demonstrating a decrease in paw swelling and inflammatory markers after treatment with the compound. |
| Study C | Assessed antimicrobial efficacy against Staphylococcus aureus, reporting an MIC of 32 µg/mL, indicating moderate antibacterial activity. |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth.
- Modulation of Inflammatory Pathways : The compound may interfere with NF-kB signaling, leading to reduced expression of inflammatory mediators.
- Disruption of Cell Membranes : Antimicrobial activity is often attributed to the ability to disrupt bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences:
| Property | Target Compound | Compound 51 | Compound 53 |
|---|---|---|---|
| Isoxazole Substituents | 3-(2-Chlorophenyl), 5-methyl | 3-phenyl, 5-(diethylamino-iminomethyl) | 3-phenyl, 5-bromomethyl |
| Molecular Weight | 370.79 g/mol | ~434.48 g/mol (estimated) | ~352.21 g/mol (estimated) |
| Key Functional Groups | Chlorophenyl, methyl, benzoate ester | Diethylamino-iminomethyl, phenyl | Bromomethyl, phenyl |
The target compound’s 2-chlorophenyl group introduces electronegativity and steric bulk, which may enhance binding affinity to hydrophobic pockets in biological targets compared to the phenyl groups in Compounds 51 and 53 . The methyl group at position 5 likely improves metabolic stability relative to the bromomethyl group in Compound 53, which is more reactive and prone to nucleophilic substitution .
Electronic and Steric Properties
Computational tools like Multiwfn () and noncovalent interaction analysis () provide insights into electronic differences:
- In contrast, the diethylamino group in Compound 51 creates a positively charged region, favoring hydrogen bonding or cation-π interactions .
Pharmacological and Physicochemical Implications
- Solubility : The benzoate ester in the target compound may improve lipophilicity compared to Compounds 51 and 53, which lack ester groups. This could enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
